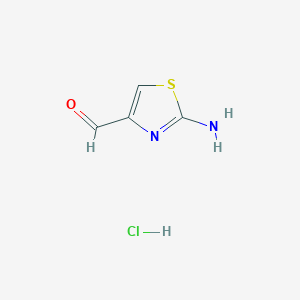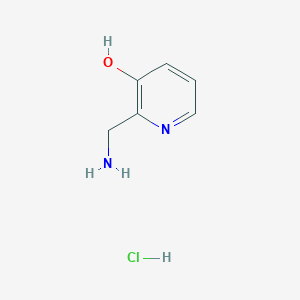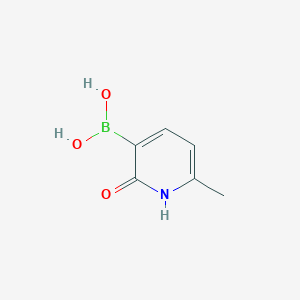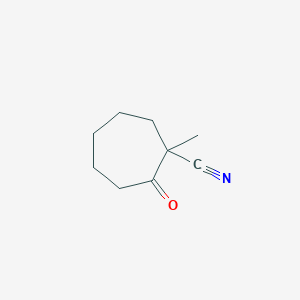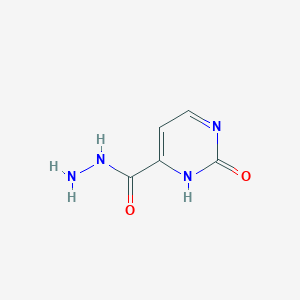
N'-hydroxy-5-methylpyrazine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hidroxi-5-metilpirazina-2-carboximida es un compuesto químico con la fórmula molecular C6H8N4O y un peso molecular de 152,15 g/mol . Este compuesto es un derivado de la pirazina y se caracteriza por la presencia de un grupo hidroxilo y un grupo carboximida unidos al anillo de pirazina. Se utiliza principalmente en investigación científica y tiene diversas aplicaciones en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-hidroxi-5-metilpirazina-2-carboximida generalmente implica la reacción de 5-metilpirazina-2-carboximida con hidroxilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de la reacción es el siguiente:
Material de partida: 5-metilpirazina-2-carboximida
Reactivo: Hidroxilamina
Condiciones de reacción: La reacción generalmente se lleva a cabo en un disolvente acuoso u orgánico a un rango de temperatura de 0-50 °C. El pH de la mezcla de reacción se ajusta para que sea ligeramente ácido a neutro.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-hidroxi-5-metilpirazina-2-carboximida no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-hidroxi-5-metilpirazina-2-carboximida se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El grupo carboximida se puede reducir para formar derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos hidroxilo o carboximida son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles y haluros en condiciones suaves a moderadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir N’-hidroxi-5-metilpirazina-2-carboxamida, mientras que la reducción del grupo carboximida puede producir 5-metilpirazina-2-amina.
Aplicaciones Científicas De Investigación
N’-hidroxi-5-metilpirazina-2-carboximida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N’-hidroxi-5-metilpirazina-2-carboximida implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y carboximida juegan un papel crucial en su actividad biológica. El compuesto puede formar enlaces de hidrógeno e interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a varios efectos biológicos. Los objetivos y vías moleculares exactos todavía están bajo investigación, pero los estudios preliminares sugieren su participación en la inhibición de enzimas clave y la modulación de las vías de señalización celular.
Comparación Con Compuestos Similares
N’-hidroxi-5-metilpirazina-2-carboximida se puede comparar con otros compuestos similares, como:
N’-hidroxipirazina-2-carboximida: Este compuesto carece del grupo metilo en la posición 5, lo que puede afectar su reactividad química y actividad biológica.
5-metilpirazina-2-carboximida: Este compuesto carece del grupo hidroxilo, lo que puede resultar en diferentes propiedades químicas y biológicas.
La presencia de los grupos hidroxilo y metilo en N’-hidroxi-5-metilpirazina-2-carboximida lo hace único y potencialmente más versátil en sus aplicaciones.
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N'-hydroxy-5-methylpyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
Clave InChI |
RCMQMDMXQPQRSV-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CN=C(C=N1)/C(=N\O)/N |
SMILES canónico |
CC1=CN=C(C=N1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


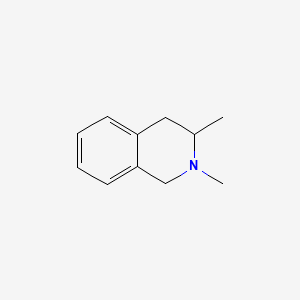
![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
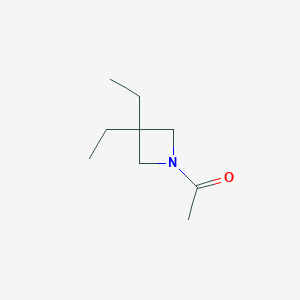
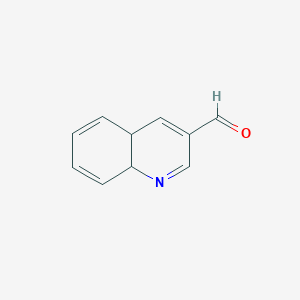
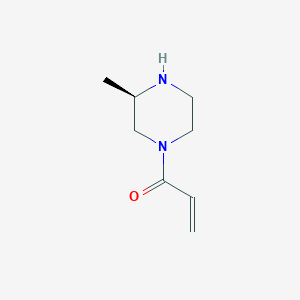

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)
